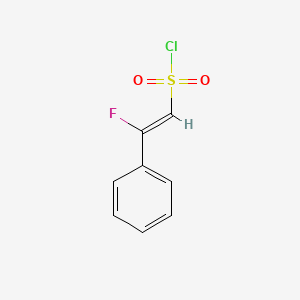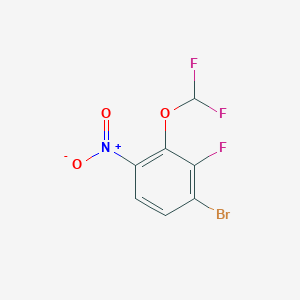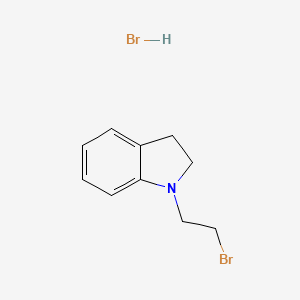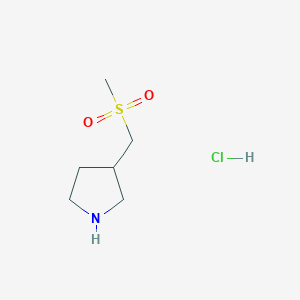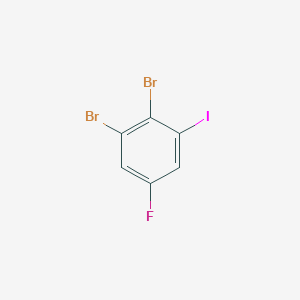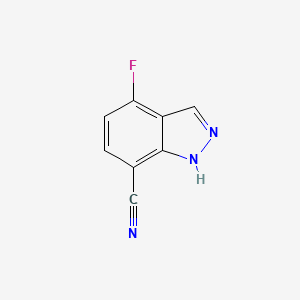
4-氟-1H-吲唑-7-腈
描述
“4-Fluoro-1H-indazole-7-carbonitrile” is a chemical compound with the CAS Number: 1408058-17-2 . It has a linear formula of C8H4FN3 .
Synthesis Analysis
The synthesis of indazoles, including “4-Fluoro-1H-indazole-7-carbonitrile”, has been a topic of research in recent years . The strategies for synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-1H-indazole-7-carbonitrile” is represented by the Inchi Code: 1S/C8H4FN3/c9-7-2-1-5(3-10)8-6(7)4-11-12-8/h1-2,4H,(H,11,12) . The molecular weight of this compound is 161.14 .
Chemical Reactions Analysis
“4-Fluoro-1H-indazole-7-carbonitrile” can be further functionalized via nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
“4-Fluoro-1H-indazole-7-carbonitrile” is a solid at room temperature . It has a molecular weight of 161.14 and a linear formula of C8H4FN3 .
科学研究应用
药物化学:抗癌药
4-氟-1H-吲唑-7-腈: 用于合成具有潜在抗癌特性的化合物 。其作为吲唑衍生物构建单元的能力使其在药物研发中具有价值,特别是在开发针对癌细胞的激酶抑制剂方面。
有机合成:过渡金属催化的反应
在有机合成中,该化合物参与过渡金属催化的反应,这些反应对于构建复杂分子至关重要 。这些反应对于合成各种吲唑衍生物至关重要,扩展了有机化合物的库。
药理学:呼吸系统疾病治疗的开发
使用4-氟-1H-吲唑-7-腈合成的吲唑衍生物已被鉴定为磷酸肌醇3-激酶δ的选择性抑制剂,对治疗呼吸系统疾病至关重要 .
生物化学:神经递质合成
该化合物在以神经递质生物合成为重点的生物化学研究中发挥作用。它与四氢生物蝶呤的合成有关,四氢生物蝶呤是几种神经递质生成所必需的辅酶 .
环境应用:染料敏化太阳能电池
4-氟-1H-吲唑-7-腈的共轭结构将其应用扩展到染料敏化太阳能电池(DSSC)等环境技术,其中它可用于创建高效的配体到金属能量传递过程 .
工业应用:OLED和OPV
该化合物的用途扩展到有机发光二极管(OLED)和有机光伏电池(OPV)的工业制造,由于其高度共轭和光反应性,它可以作为半导体分子 .
药物开发:PI3Kδ抑制剂
在药物开发领域,4-氟-1H-吲唑-7-腈是磷酸肌醇3-激酶δ(PI3Kδ)抑制剂合成的前体,这些抑制剂对治疗炎症性疾病具有重要意义 .
作用机制
Target of Action
Indazole-containing compounds have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for 4-Fluoro-1H-indazole-7-carbonitrile.
Biochemical Pathways
Given the potential kinase targets, it is plausible that this compound could affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Given the potential kinase targets, it is plausible that this compound could have effects on cell cycle progression and cell volume regulation .
安全和危害
未来方向
“4-Fluoro-1H-indazole-7-carbonitrile” is a powerful chromophore unit and can be used in the synthesis of semiconducting molecules and polymers in the application of OLEDs and OPVs . It can coordinate to a metal center (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .
生化分析
Biochemical Properties
4-Fluoro-1H-indazole-7-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 4-Fluoro-1H-indazole-7-carbonitrile, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions often involve binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. Additionally, 4-Fluoro-1H-indazole-7-carbonitrile can interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events .
Cellular Effects
The effects of 4-Fluoro-1H-indazole-7-carbonitrile on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis . 4-Fluoro-1H-indazole-7-carbonitrile may also impact cellular metabolism by altering the activity of metabolic enzymes and pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 4-Fluoro-1H-indazole-7-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to inhibition or activation of enzyme activity, depending on the nature of the interaction . Additionally, 4-Fluoro-1H-indazole-7-carbonitrile can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 4-Fluoro-1H-indazole-7-carbonitrile can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro and in vivo studies have shown that the stability of 4-Fluoro-1H-indazole-7-carbonitrile can be influenced by various factors, such as temperature and pH . Over time, the compound may degrade, leading to a decrease in its biological activity. Long-term exposure to 4-Fluoro-1H-indazole-7-carbonitrile can also result in changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 4-Fluoro-1H-indazole-7-carbonitrile vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as inhibition of tumor growth or modulation of metabolic pathways. High doses of 4-Fluoro-1H-indazole-7-carbonitrile can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-Fluoro-1H-indazole-7-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, 4-Fluoro-1H-indazole-7-carbonitrile can affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels .
Transport and Distribution
The transport and distribution of 4-Fluoro-1H-indazole-7-carbonitrile within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, 4-Fluoro-1H-indazole-7-carbonitrile can localize to specific cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of 4-Fluoro-1H-indazole-7-carbonitrile is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 4-Fluoro-1H-indazole-7-carbonitrile may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, the compound may be targeted to the mitochondria, affecting cellular metabolism and energy production .
属性
IUPAC Name |
4-fluoro-1H-indazole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-2-1-5(3-10)8-6(7)4-11-12-8/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALJWEONZADKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




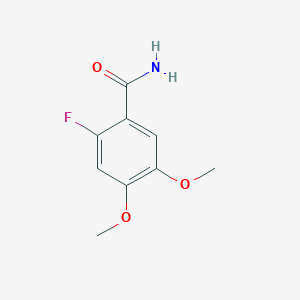
![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1447422.png)
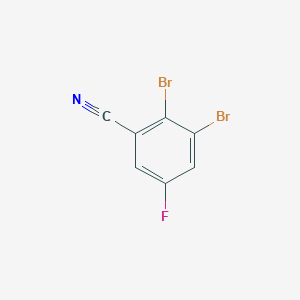
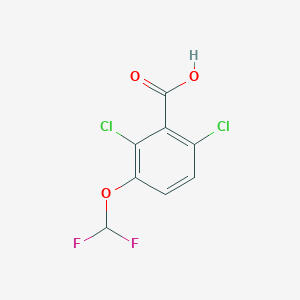
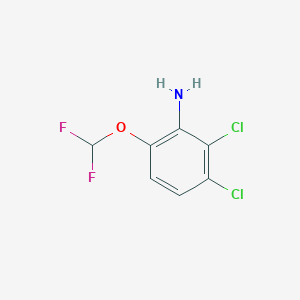
![2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid](/img/structure/B1447432.png)
